![molecular formula C14H10O2S2 B1265382 Benzoyl disulfide CAS No. 644-32-6](/img/structure/B1265382.png)
Benzoyl disulfide
Overview
Description
Benzoyl disulfide is a chemical compound with the molecular formula C14H10O2S2 . It can be viewed as benzaldehyde missing one hydrogen .
Synthesis Analysis
The synthesis of Benzoyl disulfide and its derivatives has been studied over more than one hundred years . The various key starting materials utilized include aromatic and heteroaromatic 2-nitro-amines, phenylenediamine, carboxylic acids or its derivatives . The reaction of a thiol with 1-chlorobenzotriazole (BtCl) affords the benzotriazolated thiol (RSBt) without appreciable formation of the symmetrical disulfide .
Molecular Structure Analysis
The molecular structure of Benzoyl disulfide is characterized by a mass of 274.358 Da .
Chemical Reactions Analysis
Benzoyl disulfide can participate in a variety of chemical reactions. For instance, it can be involved in the oxidation of alcohol at the acetaldehyde stage during alcohol metabolism . Disulfides can also be photocatalysts, hydrogen atom transfer (HAT) catalysts, cocatalysts, or initiators in photocatalytic reactions .
Physical And Chemical Properties Analysis
Benzoyl disulfide has a density of 1.3±0.1 g/cm3, a boiling point of 435.2±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .
Scientific Research Applications
Synthetic Chemistry
Benzoyl disulfide plays a significant role in synthetic chemistry, particularly in the synthesis of heterocyclic compounds like benzothiazoles . These compounds are crucial in pharmaceutical chemistry due to their structural diversity and pharmacological properties. Benzoyl disulfide can act as a precursor or an intermediate in the synthesis pathways, contributing to the development of biologically active drugs.
Materials Science
In materials science, benzoyl disulfide is used in the modification of polymers and the creation of advanced materials . Its ability to form disulfide bonds makes it valuable for engineering materials with desired properties, such as increased durability or specific reactivity, which are essential for developing new materials for various industrial applications.
Pharmaceuticals
Benzoyl disulfide has implications in pharmaceuticals, where it can be utilized in drug design and synthesis . Its structural motif is found in many biologically active molecules, and it can serve as a building block for developing new therapeutic compounds with enhanced efficacy and reduced side effects.
Environmental Science
In environmental science, benzoyl disulfide-related compounds are explored for their potential as green and chemoselective catalysts . They can be involved in photocatalytic reactions, contributing to the development of sustainable processes for environmental remediation and pollution control.
Industrial Applications
Benzoyl disulfide is relevant in various industrial applications, including as a vulcanizing agent and as a component in the synthesis of dyes and other chemicals . Its reactivity and stability under different conditions make it a versatile agent in the manufacturing sector.
Biochemistry Research
In biochemistry research, benzoyl disulfide derivatives are studied for their role in the formation and stabilization of peptides and proteins . Understanding these interactions can lead to advancements in the study of protein folding diseases and the development of novel biochemical assays.
Nanotechnology
Benzoyl disulfide’s potential in nanotechnology is being explored for its use in the fabrication of nanomaterials and nanostructures . Its unique properties could contribute to the development of innovative biomedical applications, such as targeted drug delivery systems and diagnostic tools.
Energy Storage
Advancements in energy storage technologies also benefit from the research on benzoyl disulfide-related materials . These materials are being investigated for their use in electrochemical energy storage and conversion devices, which are crucial for the development of sustainable energy solutions.
properties
IUPAC Name |
S-benzoylsulfanyl benzenecarbothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2S2/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWLHHUMIIIZDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SSC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214649 | |
Record name | Benzoyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl disulfide | |
CAS RN |
644-32-6 | |
Record name | Dibenzoyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=644-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzoyl disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO5F8186C4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can benzoyl disulfide facilitate isomerization reactions?
A: Yes, benzoyl disulfide, similar to other compounds like thio acids, can induce cis-trans isomerization in polymers like natural rubber and cis-1,4-polybutadiene. [] This isomerization process likely proceeds through a radical mechanism. [] Free radicals generated from benzoyl disulfide interact with the double bonds of the polymer, leading to structural rearrangements and ultimately, isomerization. []
Q2: Does benzoyl disulfide participate in any known catalytic reactions?
A: Benzoyl disulfide exhibits catalytic activity in transylidation reactions involving stable sulfonium ylids. [] Specifically, it catalyzes the transfer of a methylide group from a sulfonium bis(methoxycarbonyl)methylide to a dialkyl sulfide or pyridine. [] Thiocyanogen and dialkoxy disulfides demonstrate comparable catalytic behavior in this reaction. [] Kinetic investigations provide insights into the reaction mechanism and highlight the role of benzoyl disulfide in facilitating this chemical transformation. []
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